molecular formula C11H17BrClNO3 B3025770 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine CAS No. 98537-39-4

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

Cat. No.: B3025770
CAS No.: 98537-39-4
M. Wt: 326.61 g/mol
InChI Key: AFEAQBIKCCTEDX-UHFFFAOYSA-N
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Description

Based on the evidence, this compound likely corresponds to 25B-NBOMe (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine), a synthetic phenethylamine derivative. It is a member of the NBOMe series, characterized by an N-benzyl substitution and halogenation (bromine at position 4) on the phenethylamine core. The term "trimethoxy" may refer to three methoxy groups: two on the main benzene ring (positions 2 and 5) and one on the benzyl substituent (position 2 of the attached phenyl ring) .

25B-NBOMe is a potent serotonin 5-HT2A receptor agonist with hallucinogenic properties. It has been implicated in severe intoxication cases, with reported serum and urine concentrations of 180 pg/mL and 1900 pg/mL, respectively, in a clinical case . Analytical methods like HPLC-MS/MS are critical for its detection due to its low active doses (sub-milligram range) .

Properties

IUPAC Name

2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO3.ClH/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3;/h4-5,11H,6,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAQBIKCCTEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(CN)OC)OC)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346265
Record name 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98537-39-4
Record name Bob hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098537394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5Y6SRF77G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine typically involves the bromination of beta,2,5-trimethoxy-benzeneethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The bromine atom at the fourth position can be substituted with other nucleophiles, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine has gained significant attention in scientific research due to its potential biological activity and applications in various fields. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between 25B-NBOMe and related compounds:

Compound Substituents Molecular Formula Molecular Weight Potency (Human Oral Dose) Duration of Action
25B-NBOMe 4-Br, 2,5-(OCH3), N-(2-OCH3-benzyl) C18H22BrNO3 380.28 g/mol ~0.1–0.3 mg 6–12 hours
2C-B (Parent) 4-Br, 2,5-(OCH3) C10H14BrNO2 260.13 g/mol 10–20 mg 4–8 hours
DOB (Amphetamine analog) 4-Br, 2,5-(OCH3), α-CH3 C11H16BrNO2 274.16 g/mol 1–3 mg 12–24 hours
25I-NBOMe 4-I, 2,5-(OCH3), N-(2-OCH3-benzyl) C18H22INO3 427.28 g/mol ~0.1–0.3 mg 6–12 hours

Key Observations :

  • N-Benzyl Substitution : The addition of an N-(2-methoxybenzyl) group in NBOMe derivatives (e.g., 25B-NBOMe) significantly enhances 5-HT2A receptor affinity and potency compared to their parent phenethylamines (e.g., 2C-B) .
  • Halogenation : Bromine (25B-NBOMe) vs. iodine (25I-NBOMe) alters receptor binding kinetics and metabolic stability. Iodinated analogs generally exhibit longer half-lives .
  • Amphetamine vs. Phenethylamine: DOB, an α-methylated analog of 2C-B, shows prolonged duration due to resistance to monoamine oxidase (MAO) degradation .
Toxicity and Clinical Findings
Parameter 25B-NBOMe 2C-B DOB
Reported LD50 Not established (low mg/kg range) ~20–40 mg/kg (mice) ~5–10 mg/kg (rats)
Common Toxidrome Seizures, hyperthermia, agitation Visual hallucinations, tachycardia Severe vasoconstriction, hypertension
Detection Method HPLC-MS/MS (LOQ: 10 pg/mL) GC-MS, LC-UV GC-MS, Immunoassay

Case Studies :

  • 25B-NBOMe : A 19-year-old male presented with seizures and unresponsiveness; serum levels of 180 pg/mL were confirmed via HPLC-MS/MS .
  • DOB : Chronic use is linked to ischemic tissue injury due to vasoconstriction .
Metabolic and Analytical Considerations
  • 25B-NBOMe : Metabolized via O-demethylation and hydroxylation, with urinary excretion of glucuronidated metabolites .
  • 2C-B: Primarily excreted unchanged in urine, facilitating detection via immunoassays .
  • 25I-NBOMe : Shares similar metabolic pathways with 25B-NBOMe but exhibits higher lipid solubility due to iodine .

Biological Activity

4-Bromo-beta,2,5-trimethoxy-benzeneethanamine, also known as 25B-NBOMe, is a synthetic compound that has garnered attention for its potential biological activity and applications in various scientific fields. This compound is characterized by a bromine atom at the fourth position and methoxy groups at the second and fifth positions on the benzene ring, along with an ethanamine side chain.

Chemical Structure

The molecular structure of this compound can be summarized as follows:

  • IUPAC Name : 2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine
  • Molecular Formula : C11H16BrNO3
  • Molecular Weight : 292.16 g/mol

Synthesis Methods

The synthesis typically involves the bromination of beta,2,5-trimethoxy-benzeneethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination. Common solvents include dichloromethane or acetic acid. The final product is purified through recrystallization or chromatography to achieve high purity levels .

The biological activity of this compound is primarily linked to its interaction with specific receptors in the brain. This compound is known to act as a potent agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to various pharmacological effects, including alterations in mood and perception .

Case Study: Intoxication Incident

A notable case study published in PubMed documented an instance of intoxication involving a 19-year-old male who experienced severe adverse effects after using a substance identified as 25B-NBOMe. The patient was found unresponsive with generalized seizures. Analysis of serum and urine samples revealed significant levels of the compound (180 pg/ml in serum and 1900 pg/ml in urine), highlighting its potency and potential for abuse .

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit a range of effects on neurotransmitter systems. A study indicated that derivatives of this compound could modulate dopamine and serotonin pathways, suggesting potential therapeutic applications in treating mood disorders or other neuropsychiatric conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
25B-NBOMe Bromine at position 4; methoxy groupsPotent agonist at 5-HT2A receptors
4-Bromo-2,5-dimethoxy-benzene Lacks ethanamine side chainLess potent than 25B-NBOMe
2-Bromo-3,4,5-trimethoxy-benzaldehyde Contains aldehyde instead of amineDifferent pharmacological profile

This table illustrates how structural variations impact biological activity among similar compounds.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 4-Bromo-beta,2,5-trimethoxy-benzeneethanamine in biological matrices?

  • Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for detecting trace amounts in serum and urine. This method achieves high sensitivity (LOQ < 1 ng/mL) and specificity by targeting characteristic fragmentation patterns, such as the bromine isotopic signature and methoxy group losses. Cross-validation with synthetic standards is critical to avoid false positives from structural analogs .

Q. What synthetic precursors are commonly used to synthesize this compound?

  • Methodological Answer : Key precursors include brominated dimethoxybenzene derivatives (e.g., 1-Bromo-2,4-dimethoxybenzene) and substituted phenethylamines. Optimized routes involve nucleophilic substitution reactions under controlled pH and temperature to preserve methoxy group integrity. Purity of intermediates should be verified via GC-MS or NMR to minimize side products .

Q. How can researchers ensure structural fidelity during synthesis of this compound?

  • Methodological Answer : Employ orthogonal characterization techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., C₁₁H₁₆BrNO₃).
  • X-ray crystallography (if crystalline) for unambiguous confirmation of 3D structure .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacokinetic data for novel psychoactive substances like this compound?

  • Methodological Answer : Discrepancies in absorption/distribution data can arise from species-specific metabolism or assay variability. Address this by:

  • Using in vitro hepatocyte models to simulate human metabolic pathways.
  • Cross-validating findings with in vivo microdosing studies (e.g., radiolabeled analogs tracked via PET imaging).
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate data across biological systems .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of trimethoxyamphetamine analogs?

  • Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations targeting serotonin receptors) with in vitro receptor binding assays (e.g., radioligand displacement studies). Focus on the bromine substituent’s role in modulating affinity at 5-HT₂A receptors and compare with non-brominated analogs (e.g., 2,5-DMA) to isolate electronic effects .

Q. How can metabolic pathways of this compound be mapped to identify toxicologically relevant metabolites?

  • Methodological Answer : Use high-resolution LC-QTOF-MS to detect phase I (e.g., demethylation, hydroxylation) and phase II (e.g., glucuronidation) metabolites. Pair with stable isotope labeling (e.g., ¹³C-methoxy groups) to track metabolic fate in hepatic microsomes. Confirm toxic metabolites via cytotoxicity assays in primary neuronal cells .

Q. What experimental designs mitigate challenges in studying compounds with regulatory restrictions?

  • Methodological Answer :

  • Collaborate with forensic laboratories to access authenticated reference standards.
  • Design blinded studies to comply with ethical guidelines while preserving data integrity.
  • Use in silico toxicology platforms (e.g., OECD QSAR Toolbox) to predict hazards without physical handling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-beta,2,5-trimethoxy-benzeneethanamine
Reactant of Route 2
4-Bromo-beta,2,5-trimethoxy-benzeneethanamine

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